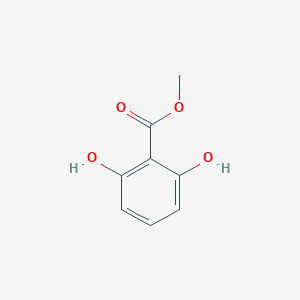

Methyl 2,6-dihydroxybenzoate

Description

Overview of Methyl 2,6-Dihydroxybenzoate (B8749050) within Benzoic Acid Derivatives

Methyl 2,6-dihydroxybenzoate, also known as γ-resorcylic acid methyl ester, is an organic compound and a derivative of benzoic acid. nist.gov Its structure consists of a benzene (B151609) ring substituted with a carboxylic acid methyl ester and two hydroxyl groups at positions 2 and 6. nist.govfishersci.ca This arrangement of functional groups allows for intramolecular hydrogen bonding. biosynth.com As a member of the benzoic acid ester family, it belongs to the broader class of benzenoids. fishersci.ca The molecular formula of this compound is C8H8O4, and it has a molecular weight of approximately 168.15 g/mol. nist.govbiosynth.comcymitquimica.com

This compound is structurally related to other dihydroxybenzoic acid isomers and their esters. Several derivatives exist where the core 2,6-dihydroxybenzoic acid structure is modified, such as Methyl 2,6-dimethoxybenzoate, where the hydroxyl groups are replaced by methoxy (B1213986) groups. researchgate.net Other related compounds include those with alkyl chains of varying lengths attached to the aromatic ring. google.com

Natural Occurrence and Biosynthesis Pathways of this compound and Related Compounds

This compound is a naturally occurring compound found in various organisms, from plants to microbes. cymitquimica.comchemfaces.com

Plant Sources

This compound has been identified in several plant species. It is recognized as a natural product found in Uvaria purpurea. cymitquimica.comchemfaces.com Additionally, it has been isolated as a volatile compound from the flowers of Primula spectabilis. medchemexpress.commedchemexpress.com

Fungal and Microbial Sources

This compound and its parent acid, 2,6-dihydroxybenzoic acid, have been identified in the microbial world. 2,6-Dihydroxybenzoic acid is known as a secondary metabolite. medchemexpress.com The related compound, Methyl 2,3-dihydroxybenzoate, has been isolated from Paenibacillus elgii HOA73. nih.gov Furthermore, a derivative, Methyl 2,6-dihydroxy-4-methylbenzoate, has been found in the lichen Bulbothrix queenslandica. naturalproducts.net Some research indicates that endophytic fungi are a potential source of various bioactive compounds, including derivatives of benzoic acid. researchgate.net

Biosynthetic Precursors and Pathways

The biosynthesis of 2,6-dihydroxybenzoic acid derivatives often involves the polyketide pathway. semanticscholar.orgresearcher.lifenih.gov In this pathway, simple acyl-CoA precursors are sequentially condensed to form a polyketide chain, which then undergoes cyclization and aromatization to produce the aromatic ring. Type III polyketide synthases (PKSs) are key enzymes in this process, catalyzing the formation of the core phenolic structure from precursors like malonyl-CoA. researcher.lifenih.gov

In some bacteria, the catabolism (breakdown) of 2,6-dihydroxybenzoate (γ-resorcylate) has been studied. For instance, in Rhizobium sp., a gene cluster (graRDAFCBEK) is responsible for its degradation. nih.gov This pathway involves enzymes such as γ-resorcylate decarboxylase, which converts 2,6-dihydroxybenzoate to resorcinol (B1680541). nih.gov While this is a catabolic pathway, the study of such enzymes provides insight into the microbial metabolism of these compounds.

The biosynthesis of related phenolic compounds, such as cannabinoids in plants, also involves 2-alkyl-4,6-dihydroxybenzoic acid intermediates like olivetolic acid, which are formed via polyketide synthase pathways. google.com The precursor for the 2,6-dihydroxybenzoic acid moiety itself is generally derived from primary metabolism, with the polyketide pathway being a common route to such aromatic structures in fungi and bacteria. semanticscholar.orgnih.gov For example, the biosynthesis of certain fungal metabolites uses 2,6-dihydroxybenzoic acid as a starting material for further chemical elaboration. semanticscholar.org

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H8O4 | nist.govcymitquimica.com |

| Molecular Weight | 168.15 g/mol | cymitquimica.com |

| CAS Number | 2150-45-0 | nist.gov |

| Physical Form | Solid | cymitquimica.com |

| Melting Point | 67-70 °C | |

| Synonyms | γ-Resorcylic acid, methyl ester; 2,6-Dihydroxybenzoic acid methyl ester | nist.govcymitquimica.com |

Table 2: Natural Sources of this compound and Related Compounds

| Compound | Source Organism | Type of Organism | Source |

|---|---|---|---|

| This compound | Uvaria purpurea | Plant | cymitquimica.comchemfaces.com |

| This compound | Primula spectabilis | Plant | medchemexpress.commedchemexpress.com |

| Methyl 2,3-dihydroxybenzoate | Paenibacillus elgii HOA73 | Bacterium | nih.gov |

| Methyl 2,6-dihydroxy-4-methylbenzoate | Bulbothrix queenslandica | Lichen (Fungus/Alga) | naturalproducts.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2,6-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCQZCKUNZVMBDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334174 | |

| Record name | Methyl 2,6-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2150-45-0 | |

| Record name | Benzoic acid, 2,6-dihydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2150-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,6-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,6-dihydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthesis Methodologies and Chemical Transformations of Methyl 2,6 Dihydroxybenzoate

Synthetic Routes from 2,6-Dihydroxybenzoic Acid

The primary and most direct route to synthesizing Methyl 2,6-dihydroxybenzoate (B8749050) is through the esterification of its parent compound, 2,6-dihydroxybenzoic acid. sigmaaldrich.com This transformation can be achieved using several established chemical methods.

Esterification Reactions and Optimizations

Fischer-Speier esterification is a common method for producing Methyl 2,6-dihydroxybenzoate. This reaction involves treating 2,6-dihydroxybenzoic acid with methanol (B129727) in the presence of an acid catalyst. mdpi.com One documented procedure involves dissolving 2,6-dihydroxybenzoic acid in absolute methanol and adding concentrated sulfuric acid as the catalyst. The mixture is then heated at reflux for an extended period, typically 24 hours, to drive the reaction toward completion. prepchem.com Following the reaction, the excess methanol is evaporated, and the residue is treated with a saturated sodium bicarbonate solution to neutralize the acid and precipitate the crude product. mdpi.comprepchem.com The resulting solid is collected by filtration, washed, and dried, yielding the desired ester. prepchem.com Yields for this method have been reported in the range of 34-51%. mdpi.comprepchem.com

Alternative reagents and conditions have been explored to optimize the esterification process. One approach utilizes 1,3-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. In this method, 2,6-dihydroxybenzoic acid is dissolved in a mixture of methanol and dichloromethane, followed by the addition of DCC and DMAP. diva-portal.org Another effective method involves using methyl iodide in the presence of potassium bicarbonate (KHCO₃) in a dimethylformamide (DMF) solvent. This reaction proceeds under milder conditions, typically at 40°C, and can produce excellent yields. lambdasyn.org

| Method | Reagents & Catalysts | Solvent | Conditions | Reported Yield | Source |

|---|---|---|---|---|---|

| Fischer-Speier Esterification | Methanol, Sulfuric Acid | Methanol | Reflux, 24 hours | 34% | prepchem.com |

| Fischer-Speier Esterification | Methanol, Sulfuric Acid | Methanol | Slow esterification | 51% | mdpi.com |

| DCC/DMAP Coupling | Methanol, DCC, DMAP | Methanol, Dichloromethane | Not specified | Not specified | diva-portal.org |

| Alkyl Halide Esterification | Methyl Iodide, KHCO₃ | DMF | 40°C | Excellent (not specified) | lambdasyn.org |

Regioselective Synthesis Strategies

When synthesizing this compound directly from 2,6-dihydroxybenzoic acid, regioselectivity of the esterification is not a concern as there is only one carboxylic acid group to react. However, regioselective strategies become critical when synthesizing related isomers or when starting from precursors where multiple reactive sites could lead to different products. diva-portal.org

For instance, in the synthesis of other methyl hydroxy-methoxybenzoates, a regioselective protection-deprotection strategy is essential. diva-portal.org This involves first performing an esterification on a dihydroxybenzoic acid (e.g., 2,3-dihydroxybenzoic acid or 2,5-dihydroxybenzoic acid). Subsequently, the less sterically hindered hydroxyl group is selectively protected, often using a bulky acylating agent like trimethylacetyl chloride. diva-portal.org This directs the following O-methylation step to the unprotected hydroxyl group. Finally, the protecting group is removed to yield the desired non-commercial methyl hydroxy-methoxybenzoate isomer. diva-portal.org While not directly applied to the synthesis of this compound from its acid, this highlights the importance of regiocontrol in the broader synthesis of substituted benzoates.

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis offers a greener alternative to traditional chemical methods, often providing high selectivity under mild conditions. For this compound, this approach typically involves the enzymatic synthesis of the precursor, 2,6-dihydroxybenzoic acid (2,6-DHBA), from resorcinol (B1680541), followed by a chemical esterification step.

Decarboxylase-Catalyzed Carboxylation and Yield Enhancement

The key enzymatic step is the regioselective carboxylation of resorcinol to form 2,6-DHBA, catalyzed by a specific decarboxylase enzyme. tuhh.demdpi.com The 2,6-dihydroxybenzoic acid decarboxylase from organisms like Rhizobium sp. or Agrobacterium tumefaciens can be used for this transformation. researchgate.netgoogle.com The reaction involves the fixation of CO₂, often supplied as a gas, into the resorcinol structure. tuhh.demdpi.com

A significant challenge in this biocatalytic reaction is the unfavorable thermodynamic equilibrium, which limits the product yield. tuhh.deresearchgate.net To overcome this limitation, strategies are employed to shift the equilibrium towards the product side. One effective method is to use solvents with high CO₂ solubility, such as the amine scrubber triethanolamine (B1662121) (TEA), which provides the C1 substrate in excess and can help achieve yields of up to 50%. researchgate.net Increasing the pressure of gaseous CO₂ also correlates with higher equilibrium yields. researchgate.net

In Situ Product Removal Techniques in Biotransformations

A powerful strategy to enhance the yield of the thermodynamically limited enzymatic carboxylation is in situ product removal (ISPR). tuhh.dedntb.gov.ua This technique involves continuously removing the product (2,6-DHBA) from the reaction medium as it is formed, which pulls the reaction equilibrium forward. mdpi.com

Adsorption-based ISPR has been successfully demonstrated for this system. tuhh.de Strong anion exchange resins, such as Dowex® 1X8-50, have shown a high affinity for 2,6-DHBA and can effectively remove it from the aqueous triethanolamine phase. mdpi.comresearchgate.net By adding the adsorbent resin to the biotransformation, reaction yields can be significantly improved, reaching above 80%. tuhh.dedntb.gov.ua The downstream process involves eluting the product from the adsorber using a solvent like 1 M HCl in methanol. Subsequent removal of the methanol by distillation causes the 2,6-DHBA to precipitate, allowing for its purification and recovery with high purity (e.g., 98.9%). mdpi.com This integrated approach, combining enzymatic synthesis with ISPR, allows for higher yields and a more sustainable process. tuhh.demdpi.com

| Step | Method | Key Reagents/Components | Purpose | Achieved Yield/Purity | Source |

|---|---|---|---|---|---|

| Enzymatic Carboxylation | Decarboxylase-catalyzed reaction | Resorcinol, CO₂, 2,6-DHBD enzyme, Triethanolamine (TEA) | Regioselective synthesis of 2,6-DHBA | ~30-50% without ISPR | researchgate.netresearchgate.net |

| Yield Enhancement | In Situ Product Removal (ISPR) | Dowex® 1X8-50 adsorbent resin | Shift thermodynamic equilibrium by removing product | >80% | tuhh.dedntb.gov.ua |

| Product Recovery | Adsorber elution and precipitation | 1 M HCl in Methanol | Isolate and purify 2,6-DHBA | 98.9% purity | mdpi.com |

Derivatization and Analog Synthesis for Structure-Activity Relationship Studies

This compound and its analogs are synthesized to investigate their structure-activity relationships (SAR) for various biological applications. diva-portal.org By systematically modifying the chemical structure, researchers can identify the key functional groups responsible for a compound's activity and optimize its properties.

For example, a series of methyl hydroxy-methoxybenzoate isomers, including derivatives of this compound, were synthesized to study their antifeedant effects against the pine weevil, Hylobius abietis. diva-portal.org The synthesis of these analogs involved steps such as regioselective protection of hydroxyl groups, followed by O-methylation using methyl iodide. diva-portal.org The resulting library of compounds, with varied positions of hydroxyl and methoxy (B1213986) groups, allowed for a systematic evaluation of how these structural changes impacted their biological activity. diva-portal.org Such studies are fundamental in developing new bioactive compounds, whether for agricultural or pharmaceutical purposes. nih.govfrontiersin.org The derivatization can also involve creating esters with different alcohol groups or introducing substituents onto the aromatic ring to explore their effects on biological targets. nih.govresearchgate.net

Synthesis of Metal Complexes and Coordination Chemistry

The coordination chemistry of the 2,6-dihydroxybenzoate moiety is distinctive. While it can form complexes with various metal ions, the strong intramolecular hydrogen bonding between the ortho-hydroxyl group and the carboxylate function can influence its coordination behavior.

Studies on the parent 2,6-dihydroxybenzoic acid (DHBA) reacting with divalent transition metal ions such as cobalt (Co²⁺) and manganese (Mn²⁺) have shown that the inherent hydrogen bonds within the 2,6-dihydroxybenzoate anion (dhbzc⁻) impair its direct coordination to the metal center. researchgate.net Instead of direct chelation, the interaction is often mediated through hydrogen bonds, resulting in the formation of mononuclear complexes where the metal ion is typically coordinated to water molecules, and the benzoate (B1203000) anion acts as a counter-ion. researchgate.net For instance, complexes with the general formula M(OH₂)₆₂·2H₂O have been synthesized and characterized. researchgate.net

The general synthesis of metal complexes involving such phenolic esters often involves reacting the ligand with metal salts, like acetates or nitrates, in a suitable solvent such as ethanol. mdpi.com A base, for example, triethylamine, may be added to facilitate the deprotonation of the hydroxyl groups, promoting binding to the metal center. mdpi.com The study of these complexes is crucial for understanding their potential applications in catalysis and materials science.

Table 1: Examples of Metal Complexes with 2,6-Dihydroxybenzoate This table is interactive. Click on the headers to sort.

| Metal Ion | Complex Formula | Nature of Interaction | Reference |

|---|---|---|---|

| Cobalt (Co²⁺) | Co(OH₂)₆₂·2H₂O | The 2,6-dihydroxybenzoate (dhbzc⁻) anion is not directly coordinated to the Co²⁺ ion; interaction is through hydrogen bonds. | researchgate.net |

| Manganese (Mn²⁺) | Mn(OH₂)₆₂·2H₂O | The 2,6-dihydroxybenzoate (dhbzc⁻) anion is not directly coordinated to the Mn²⁺ ion; interaction is through hydrogen bonds. | researchgate.net |

| Nickel (Ni²⁺) | Ni(OH₂)₆₂·2H₂O | Similar to Co²⁺ and Mn²⁺ complexes, hydrogen bonding plays a key role in the crystal structure. | researchgate.net |

| Potassium (K⁺) | Anhydrous potassium 2,6-dihydroxybenzoate | Formation of an anhydrous salt, studied for its crystal structure and thermal properties. | tandfonline.com |

Cocrystallization with Pharmaceutical Co-formers

Cocrystallization is a widely used technique in pharmaceutical sciences to enhance the physicochemical properties of active pharmaceutical ingredients (APIs) without altering their chemical structure. this compound's parent compound, 2,6-dihydroxybenzoic acid (26DHBA), has been identified as a highly effective co-former, readily forming cocrystals and salts with various APIs. acs.orgrsc.org

A notable example is the cocrystallization of the antiviral drug acyclovir (B1169) (ACV) with 26DHBA. acs.org These experiments have yielded two novel forms of acyclovirium 2,6-dihydroxybenzoate (ACV·26DHBA), which are molecular salts. acs.org The synthesis of these forms can be selectively achieved using different techniques, including solution cocrystallization, slurry methods, neat grinding, and microwave-assisted slurry cocrystallization. acs.org The use of different solvent systems, such as methanol-water or acetonitrile-water, allows for the selective preparation of the different polymorphic forms (I and II). acs.org These new solid forms have been shown to possess enhanced solubility compared to the pure drug. acs.org

Similarly, 2,6-DHBA has been successfully used to form cocrystals with the antibiotic linezolid (B1675486) and the xanthine (B1682287) alkaloid theobromine, demonstrating its broad utility as a co-former. acs.orgrsc.org

Table 2: Cocrystallization of 2,6-Dihydroxybenzoic Acid (26DHBA) with Pharmaceutical Compounds This table is interactive. Click on the headers to sort.

| Active Pharmaceutical Ingredient (API) | Method(s) of Preparation | Key Findings | Reference |

|---|---|---|---|

| Acyclovir (ACV) | Solution cocrystallization, slurry cocrystallization, grinding, microwave-assisted slurry | Two novel molecular salt forms (I and II) were synthesized with a 1:1 stoichiometric ratio. The resulting salts showed improved solubility. | acs.org |

| Linezolid (LIN) | Mechanochemical grinding | 2,6-DHBA was found to be a highly effective and "least demanding" co-former, readily forming cocrystals with linezolid. | acs.org |

| Theobromine (TBR) | Solution cocrystallization, grinding | A salt monohydrate containing the 2,6-dihydroxybenzoate anion was successfully formed and structurally characterized. | rsc.org |

| Rosiglitazone | Not specified in abstract | Listed as a successful co-former for this antidiabetic drug in a review of cocrystallization of APIs from traditional medicines. |

Synthesis of Alkylated and Halogenated Derivatives

The hydroxyl groups of this compound are prime targets for chemical modification, such as alkylation and halogenation, to produce a variety of functionalized derivatives.

Alkylated derivatives can be synthesized through reactions like the Williamson ether synthesis. For instance, mono-O-methylation of this compound can be achieved using methyl iodide in the presence of a weak base. diva-portal.org The synthesis of more complex O-alkylated derivatives often involves reacting the dihydroxybenzoate with an alkyl halide (e.g., (bromomethyl)cyclohexane) in a polar aprotic solvent like dimethylformamide (DMF) with a base such as potassium carbonate (K₂CO₃). fordham.edu These reactions can yield a mixture of mono- and di-O-alkylated products, with reaction conditions such as temperature and stoichiometry influencing the product distribution. fordham.edu

Halogenated derivatives are also of synthetic interest. While direct halogenation methods for this compound are not extensively detailed, analogous reactions on similar phenolic structures provide insight. For example, selective chlorination of related compounds has been achieved using specialized N-chloroamide reagents. acs.org The introduction of halogen atoms, such as in fluoroalkyl groups, onto the aromatic ring can significantly alter the electronic properties and biological activity of the molecule. google.com

Table 3: Synthesis of Alkylated and Halogenated Derivatives This table is interactive. Click on the headers to sort.

| Derivative Type | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| O-Alkylation (Methylation) | Methyl iodide, weak base | Mono-O-methylated this compound | diva-portal.org |

| O-Alkylation (Cyclohexylmethylation) | (Bromomethyl)cyclohexane, K₂CO₃, DMF, 80 °C | Mono- and di-O-alkylated products (based on 3,5-isomer) | fordham.edu |

| Halogenation (Chlorination) | N-chloroamide reagent | Selective C2-chlorination (on analogous structures) | acs.org |

| Halogenation (Fluoroalkylation) | Not specified | Fluoroalkyl derivatives (on analogous 2,4-isomer) | google.com |

Reaction Mechanisms and Kinetics Studies

Understanding the reaction mechanisms and kinetics of this compound and its derivatives is fundamental to controlling their synthesis and predicting their behavior in chemical and biological systems.

Associative Activation Modes in Substitution Reactions

Kinetic and mechanistic studies on metal complexes derived from 2,6-dihydroxybenzoic acid have provided insights into their reactivity. Current time information in Bangalore, IN. Substitution reactions involving these complexes and biologically relevant ligands, such as amino acids (e.g., glycine, L-cysteine), have been shown to proceed via a two-step process. Current time information in Bangalore, IN.acs.org

The mechanism is characterized by an associative mode of activation. Current time information in Bangalore, IN. This is supported by kinetic data, including the determination of activation parameters like enthalpy (ΔH‡) and entropy (ΔS‡) of activation using the Eyring equation. acs.org An associative pathway is typically indicated by low positive enthalpy values and large negative entropy values, which suggests the formation of a more ordered, higher-coordinate intermediate transition state. acs.org The two successive steps often involve an initial rapid pre-equilibrium or outer-sphere association between the complex and the incoming ligand, followed by a slower, rate-determining ligand substitution step. Current time information in Bangalore, IN.

Mechanistic Investigations of Biological Activities

The biological activities of 2,6-dihydroxybenzoate and its derivatives are linked to specific molecular mechanisms. One of the most studied is its role as a substrate for the enzyme γ-resorcylate decarboxylase (γ-RSD), which catalyzes its non-oxidative decarboxylation to resorcinol. nih.gov Mechanistic studies, combining crystallography and density functional theory calculations, propose that the reaction involves the direct coordination of the substrate's carboxylate group and one adjacent phenolic oxygen to a manganese ion (Mn²⁺) in the enzyme's active site. nih.gov This is followed by a proton transfer to the C1 carbon of the substrate, which facilitates the subsequent cleavage of the C-C bond and release of carbon dioxide. nih.gov

In another example, the enhanced biological potency of halogenated derivatives has been investigated. Studies on halogenated lissoclimide analogues, which feature a related structural motif, suggest that a halogen atom at a key position can engage in a stabilizing halogen−π interaction with aromatic residues in a biological target, such as the ribosome. acs.org This interaction, combined with other non-covalent forces like hydrogen bonding, is proposed to be a critical contributor to the compound's affinity and inhibitory activity. acs.org Furthermore, the biodegradation of 2,6-dihydroxybenzoic acid by microbial cultures has been studied, revealing that microorganisms can acclimate to use it as a carbon source, indicating specific metabolic pathways for its breakdown. nih.gov

Iii. Spectroscopic and Computational Characterization of Methyl 2,6 Dihydroxybenzoate and Its Derivatives

Advanced Spectroscopic Analyses for Structural Elucidation

Modern spectroscopic techniques offer a powerful arsenal (B13267) for chemists. ucl.ac.uk Methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for determining the structure of organic compounds. ucl.ac.ukdiva-portal.org

NMR spectroscopy is a cornerstone of chemical analysis, providing critical information about the molecular framework.

Proton NMR (¹H NMR) spectroscopy of Methyl 2,6-dihydroxybenzoate (B8749050) reveals distinct signals corresponding to its different protons. In a deuterated dimethyl sulfoxide (B87167) (DMSO-d6) solvent, the following chemical shifts have been reported: the methyl ester protons (COOMe) appear as a singlet at approximately 3.78 ppm. The two aromatic protons on the benzene (B151609) ring appear as a doublet between 6.32 and 6.35 ppm, while the third aromatic proton is observed as a triplet between 7.05 and 7.12 ppm. The two hydroxyl (-OH) protons are seen as a broad singlet at 9.94 ppm. diva-portal.org The specific chemical shifts can be influenced by the solvent and the presence of intramolecular hydrogen bonding, which in turn affects the conformational preferences of the molecule. researchgate.net

¹H NMR Data for Methyl 2,6-dihydroxybenzoate in DMSO-d6 diva-portal.org

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |

| COOMe | 3.78 | s (singlet) | 3 |

| Aromatic CH | 6.32 - 6.35 | d (doublet) | 2 |

| Aromatic CH | 7.05 - 7.12 | t (triplet) | 1 |

| OH | 9.94 | bs (broad singlet) | 2 |

This table is interactive. Click on the headers to sort the data.

Carbon-13 NMR (¹³C NMR) provides complementary information about the carbon skeleton of the molecule. For this compound in DMSO-d6, the methyl ester carbon (COOMe) resonates at 51.76 ppm. The aromatic carbons show several signals: two at 106.60 ppm, one at 106.88 ppm, and another at 132.27 ppm. The carbons attached to the hydroxyl groups appear at 157.22 and 157.24 ppm, and the carbonyl carbon (C=O) of the ester group is found at 168.17 ppm. diva-portal.org

¹³C NMR Data for this compound in DMSO-d6 diva-portal.org

| Carbon Type | Chemical Shift (δ, ppm) |

| COOMe | 51.76 |

| Aromatic CH | 106.60 |

| Aromatic C | 106.88 |

| Aromatic CH | 132.27 |

| Aromatic C-OH | 157.22 |

| Aromatic C-OH | 157.24 |

| C=O | 168.17 |

This table is interactive. Click on the headers to sort the data.

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. pfigueiredo.org

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The mass spectrum of this compound shows a molecular ion peak [M+] at a mass-to-charge ratio (m/z) of 168. diva-portal.org This corresponds to its molecular weight. sigmaaldrich.com Common fragments are observed at m/z 153, 136 (which is often the base peak, indicating high stability), 108, 96, 80, 69, 63, 52, 44, and 39. diva-portal.org The loss of a methoxy (B1213986) group (-OCH3) from the ester, a common fragmentation pathway for methyl esters, would lead to a fragment that is not explicitly listed in the provided data but is a typical behavior for this class of compounds. libretexts.org

Key Fragments in the EI-MS of this compound diva-portal.org

| m/z | Relative Intensity | Possible Fragment |

| 168 | [M+] | Molecular Ion |

| 153 | [M-CH3]+ | |

| 136 | 100% | [M-CH3OH]+ |

| 108 | [M-CH3OH-CO]+ |

This table is interactive. Click on the headers to sort the data. Note: The relative intensities for all fragments are not provided in the source.

Tandem mass spectrometry (MS/MS) provides deeper mechanistic insights by isolating a specific ion and subjecting it to further fragmentation. vu.edu.au For dihydroxybenzoic acids and their derivatives, MS/MS studies, often coupled with techniques like electrospray ionization (ESI), can reveal detailed fragmentation pathways. vu.edu.auresearchgate.net While specific tandem mass spectrometry data for this compound is not detailed in the provided search results, the general principles suggest that fragmentation would involve characteristic losses of small molecules like water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂), providing valuable structural information. acs.org The fragmentation patterns can be influenced by the position of the hydroxyl groups on the aromatic ring. vu.edu.au

Mass Spectrometry (MS) and Fragmentation Pathways

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is a critical analytical technique for the unambiguous identification of chemical compounds. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high precision, typically to four or five decimal places. This accuracy allows for the determination of a compound's elemental formula from its exact mass. The molecular formula for this compound is C₈H₈O₄, which corresponds to a calculated exact mass of 168.0423 Da. sigmaaldrich.comnih.gov

HRMS is frequently used to confirm the successful synthesis of derivatives of this compound. For instance, in the synthesis of methyl 2,6-bis[(5-bromo-4,6-dimethoxypyrimidin-2-yl)oxy]benzoate and its chloro-analogue, mass analysis was performed to verify that the reaction had proceeded to completion. nih.goviucr.org The technique is also invaluable in complex sample analysis, where it can distinguish between compounds with the same nominal mass but different elemental compositions. core.ac.uk In techniques like MALDI imaging, HRMS with internal calibration using matrix ions can achieve mass accuracy better than 1.5 ppm, which is essential for the reliable identification of molecules directly from tissue sections. d-nb.info

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to probe the vibrational and electronic properties of molecules, respectively.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a "fingerprint" of the functional groups present. For this compound, characteristic IR absorption bands are expected for its hydroxyl (-OH), ester carbonyl (C=O), and aromatic ring (C=C, C-H) groups.

O-H Stretching: A broad absorption band is anticipated in the region of 3200-3600 cm⁻¹ due to the stretching vibrations of the two phenolic hydroxyl groups, which are involved in intramolecular hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below this value.

C=O Stretching: A strong, sharp absorption band corresponding to the ester carbonyl group is expected in the range of 1650-1700 cm⁻¹. The position is influenced by conjugation with the aromatic ring and intramolecular hydrogen bonding.

C=C Stretching: Aromatic ring C=C stretching vibrations usually result in several bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching vibrations of the ester and phenol (B47542) groups will produce strong bands in the 1000-1300 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region. Studies on related hydroxybenzoic acids and their derivatives use UV-Vis spectroscopy to confirm structure and investigate properties like solubility. acs.orggrafiati.com The electronic transitions are typically π → π* transitions within the benzene ring, which are influenced by the electron-donating hydroxyl groups and the electron-withdrawing methyl ester group.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound itself is not detailed in the provided sources, extensive crystallographic studies have been conducted on its derivatives, providing valuable insight into its likely structural features. nih.goviucr.org

For example, the crystal structures of methyl 2,6-bis[(5-bromo-4,6-dimethoxypyrimidin-2-yl)oxy]benzoate and methyl 2,6-bis[(5-chloro-4,6-dimethoxypyrimidin-2-yl)oxy]benzoate have been determined. nih.goviucr.org In these derivatives, the central benzene ring (originating from this compound) is significantly inclined with respect to the attached pyrimidine (B1678525) rings. nih.goviucr.org

The crystal packing in these derivatives is stabilized by a network of intermolecular interactions, including:

Halogen Interactions: Short Br···Br, Br···O, and Cl···Cl interactions that are shorter than the sum of their van der Waals radii. nih.goviucr.org

π–π Stacking: Aromatic stacking interactions between the pyrimidine rings further stabilize the crystal structure. nih.goviucr.org

Hydrogen Bonding: In the chloro-derivative, intermolecular C—H⋯N hydrogen bonds link molecules into ribbon-like structures. iucr.org

These findings suggest that the hydroxyl and ester groups of the parent this compound would likely play a dominant role in its own crystal packing through strong O-H···O hydrogen bonds.

Computational Chemistry and Cheminformatics Studies

Computational methods are powerful tools for predicting molecular properties and simulating molecular behavior, complementing experimental data.

Molecular Descriptors and Property Predictions (e.g., TPSA, LogP, H-Acceptors/Donors)

Molecular descriptors are numerical values that quantify the physicochemical properties of a molecule. They are widely used in cheminformatics and quantitative structure-activity relationship (QSAR) models to predict a compound's behavior, including its pharmacokinetic properties like absorption and bioavailability. researchgate.netfrontiersin.org

Key molecular descriptors for this compound are summarized below.

| Descriptor | Predicted Value | Significance |

|---|---|---|

| Molecular Weight (MW) | 168.15 g/mol | A fundamental property influencing diffusion and transport. researchgate.net |

| Topological Polar Surface Area (TPSA) | 66.8 Ų | Estimates the surface area of polar atoms (O, N), correlating with a molecule's ability to cross cell membranes. frontiersin.orgmdpi.com |

| LogP (Octanol-Water Partition Coefficient) | 1.5 to 1.8 (Predicted) | Measures lipophilicity, which affects solubility, absorption, and distribution. frontiersin.orgmdpi.com |

| Hydrogen Bond Donors | 2 | The two hydroxyl groups can donate hydrogen atoms to form hydrogen bonds. frontiersin.orgmdpi.com |

| Hydrogen Bond Acceptors | 4 | The four oxygen atoms can accept hydrogen atoms to form hydrogen bonds. frontiersin.orgmdpi.com |

| Rotatable Bonds | 2 | Indicates molecular flexibility. wiley.com |

These descriptors suggest that this compound is a relatively small, moderately polar molecule with some flexibility, characteristics that are important for predicting its biological activity and bioavailability. researchgate.netmdpi.com

Electronic Structure Calculations and Charge Distribution Analysis

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These calculations provide detailed information on electron distribution, molecular orbitals, and reactivity. mdpi.comscielo.br

For hydroxybenzoic acids, DFT calculations are used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure.

Analyze Charge Distribution: Methods like Natural Bond Orbital (NBO) and CHelpG are used to calculate the partial atomic charges on each atom in the molecule. mdpi.com In 2,6-dihydroxybenzoic acid, the electronic density around the carbon atom of the carboxylic group is noted to be significantly lower than in other dihydroxybenzoic acid isomers. mdpi.com

Map Electrostatic Potential (ESP): ESP maps visualize the charge distribution across the molecular surface. Regions with negative potential (red/yellow) are electron-rich and act as Lewis bases, while regions with positive potential (blue) are electron-poor and act as Lewis acids. frontiersin.orgmdpi.com

Determine HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to undergo electronic transitions and be more reactive. acs.org

These theoretical studies help to explain the structure-activity relationships of hydroxybenzoic acids and their derivatives by linking electronic properties to observed chemical and biological behavior. mdpi.comresearchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. tandfonline.combg.ac.rs This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. nih.gov

The process involves:

Defining the Target: The three-dimensional structure of a target protein (e.g., an enzyme, a receptor) is obtained, often from a repository like the Protein Data Bank (PDB). bg.ac.rs

Ligand Preparation: The 3D structure of the ligand, such as this compound, is generated and optimized.

Docking Simulation: A scoring function is used to calculate the binding energy for numerous possible poses of the ligand within the active site of the target protein. The pose with the lowest binding energy is considered the most favorable. nih.gov

Interaction Analysis: The simulation identifies key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. nih.gov

Molecular docking studies have been performed on various benzoic acid derivatives to evaluate their potential as inhibitors of enzymes like the main protease of SARS-CoV-2. nih.gov By applying this technique to this compound, researchers can screen for potential biological targets and generate hypotheses about its bioactivity, which can then be tested experimentally. The stability of the predicted ligand-protein complex can be further assessed using molecular dynamics (MD) simulations. scielo.brtandfonline.com

Conformational Analysis and Energy Minimization

The conformational landscape of this compound is primarily dictated by the orientation of its three functional groups: the two hydroxyl (-OH) groups at positions 2 and 6, and the methyl ester (-COOCH₃) group at position 1. The potential for intramolecular hydrogen bonding plays a crucial role in determining the most stable conformations and the energy barriers for interconversion between them.

Detailed spectroscopic and computational studies have revealed that the molecule is not planar. The most stable conformations are those that maximize intramolecular hydrogen bonding between the phenolic hydroxyl protons and the oxygen atoms of the ester group. oup.com This internal hydrogen bonding provides significant stabilization energy.

Research utilizing Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy has been instrumental in quantifying the energetic aspects of these conformational changes. The internal rotation around the C₁-C(aromatic) single bond, which involves the breaking and reforming of intramolecular hydrogen bonds, has a considerable activation barrier. oup.com

One key finding from low-temperature ¹³C NMR studies is the distinction between the two intramolecular hydrogen bonds. Despite the apparent symmetry of the substitution pattern, the two hydroxyl groups are not equivalent. One hydroxyl group (at C-2) forms a Resonance-Assisted Hydrogen Bond (RAHB) with the carbonyl oxygen (C=O) of the ester. This type of hydrogen bond is strengthened by the delocalization of π-electrons within the chelate ring. The other hydroxyl group (at C-6) forms a different, weaker hydrogen bond with the methoxy oxygen (-OCH₃) of the ester. mdpi.com This electronic asymmetry is reflected in different NMR chemical shifts for the two hydroxyl protons and the carbon atoms to which they are attached. mdpi.com

The key conformers arise from the rotation around the C(aryl)-C(ester) bond and the orientation of the hydroxyl protons. The primary stable conformer involves both hydroxyl groups acting as hydrogen bond donors to the two oxygen atoms of the ester group. The energy minimization of this structure is a balance between the stabilizing force of the hydrogen bonds and the steric strain of the substituent groups.

Detailed Research Findings:

Computational and experimental studies have provided quantitative data on the conformational energetics. DNMR spectroscopy on various alkyl 2,6-dihydroxybenzoates has determined the activation parameters for the internal rotation around the C₁-C(aromatic) bond. This rotation represents the primary conformational exchange process. The activation free energy (ΔG‡) for this process is significantly higher than in reference compounds that lack the ortho-hydroxyl groups, with the difference being attributed to the energy of the intramolecular hydrogen bonds. oup.com For propyl 2,6-dihydroxybenzoate, which serves as a close derivative, the intramolecular hydrogen bond energy was estimated to be approximately 8 kJ mol⁻¹. oup.com

The following table summarizes the activation parameters for the internal rotation in propyl 2,6-dihydroxybenzoate, determined by DNMR spectroscopy in a CDCl₃ solvent.

| Parameter | Value |

|---|---|

| ΔG‡ (kJ mol⁻¹) | 41.4 |

| ΔH‡ (kJ mol⁻¹) | 37.2 |

| ΔS‡ (J mol⁻¹ K⁻¹) | -14.2 |

| Coalescence Temperature (K) | 245.2 |

Furthermore, low-temperature NMR studies on this compound itself have provided clear evidence for the two distinct intramolecular hydrogen bonds. The non-equivalence is captured by the different two-bond deuterium (B1214612) isotope effects on the ¹³C chemical shifts of C-2 and C-6.

| Parameter | C-2 (RAHB with C=O) | C-6 (H-bond with O-CH₃) |

|---|---|---|

| ¹H Chemical Shift (ppm) | 11.8 | 8.6 |

| Two-bond Deuterium Isotope Effect on ¹³C (ppm) | 0.18 | 0.12 |

These findings collectively demonstrate that while this compound can exist in multiple conformations, the structures are dominated by strong intramolecular hydrogen bonds. The energy landscape features significant barriers to rotation around the aryl-ester bond, leading to distinct, non-equivalent hydroxyl environments that can be characterized spectroscopically. The most stable, energy-minimized conformation is a non-planar arrangement where one hydroxyl group forms a strong, resonance-assisted hydrogen bond and the other forms a weaker hydrogen bond with the ester group. oup.commdpi.com

Iv. Biological and Pharmacological Research of Methyl 2,6 Dihydroxybenzoate

Bioactivity Profiling and Mechanisms of Action

The bioactivity of Methyl 2,6-dihydroxybenzoate (B8749050) is explored through various in vitro assays, although comprehensive data remains limited compared to its parent compound, 2,6-dihydroxybenzoic acid. The existing research points towards its potential role in antioxidant and antimicrobial studies, often as part of a larger chemical profile of a plant extract.

The evaluation of the antioxidant capacity of phenolic compounds is a critical area of pharmacological research. This is typically assessed using a variety of assays that measure different aspects of antioxidant action, such as radical scavenging and reducing power.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are common methods for evaluating the free-radical scavenging ability of compounds. nih.gov However, specific studies detailing the performance of isolated Methyl 2,6-dihydroxybenzoate in these assays are not extensively available in the current scientific literature. Research has more thoroughly documented the antioxidant profile of its parent compound, 2,6-dihydroxybenzoic acid, which has been reported to be a weak scavenger in these assays compared to other isomers. nih.gov For instance, at a concentration of 50 μM, 2,6-dihydroxybenzoic acid showed only an 8.12% inhibition of the ABTS radical. nih.gov Direct quantitative data for this compound remains to be established.

The FRAP and CUPRAC assays are used to measure the total antioxidant capacity of a substance by assessing its ability to reduce ferric (Fe³⁺) and cupric (Cu²⁺) ions, respectively. As with the DPPH and ABTS assays, specific quantitative data from FRAP and CUPRAC tests for this compound is limited. Studies on the parent molecule, 2,6-dihydroxybenzoic acid, have shown it to possess a lower cupric-reducing antioxidant ability compared to other dihydroxybenzoic acid isomers. nih.gov

In certain chemical environments, compounds that typically act as antioxidants can exhibit pro-oxidant effects, potentially generating reactive oxygen species. While the pro-oxidant nature of the parent compound, 2,6-dihydroxybenzoic acid, has been noted in some studies, dedicated research into the specific pro-oxidant activities of this compound is not prominently featured in the available literature.

The investigation of natural compounds for antimicrobial properties is a significant area of pharmaceutical research, driven by the need for new agents to combat pathogenic microorganisms.

This compound has been identified as a volatile constituent in the essential oils of plants like Gaultheria procumbens. bibliotekanauki.pl The essential oils from this plant were tested for antibacterial activity and were found to be more effective against Gram-negative bacteria than Gram-positive bacteria. bibliotekanauki.pl However, this activity was primarily attributed to methyl salicylate, which constituted up to 99.8% of the oil, and the specific contribution of this compound was not determined. bibliotekanauki.pl

Similarly, the compound has been identified in Acacia rigidula. mdpi.com While extracts from the related Acacia catechu have demonstrated antimicrobial effects against Staphylococcus aureus and Escherichia coli, the direct antibacterial action of isolated this compound has not been specified. mdpi.com Studies investigating the antimicrobial properties of various phenolic acid alkyl esters have been conducted, but these have focused on other isomers, such as 2,4- and 2,5-dihydroxybenzoates, without providing specific data for the 2,6-dihydroxy variant. agriculturejournals.czcabidigitallibrary.org Therefore, while the compound is present in botanicals with known antimicrobial properties, its direct efficacy and minimum inhibitory concentrations (MIC) against key pathogens like E. coli and S. aureus require further focused investigation.

Table 1: Natural Sources of this compound This table lists plant species in which this compound has been identified as a chemical constituent.

| Plant Species | Family | Reference(s) |

|---|---|---|

| Primula spectabilis | Primulaceae | medchemexpress.com |

| Acacia rigidula | Fabaceae | mdpi.com |

Table 2: List of Compounds Mentioned

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | |

| 2,6-dihydroxybenzoic acid | γ-resorcylic acid |

| 2,2-diphenyl-1-picrylhydrazyl | DPPH |

| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | ABTS |

| Escherichia coli | E. coli |

| Staphylococcus aureus | S. aureus |

Antifungal Properties (e.g., Candida albicans)

Hypouricemic Effects and Uric Acid Metabolism Modulation

Investigations into the direct effects of this compound on uric acid levels and its metabolic pathways are not prominently featured in the available scientific literature.

Xanthine (B1682287) oxidase (XOD) is a critical enzyme in purine (B94841) metabolism that catalyzes the formation of uric acid. While some studies have screened plant extracts containing this compound for XOD inhibition, the specific contribution of this compound to any observed activity has not been isolated or quantified. nih.govmdpi.com For example, a different compound, isorhamnetin (B1672294) 3-o-neohesperidoside, identified in Acacia laeta, was reported to inhibit XOD, but a direct link between this compound and XOD inhibition is not established in the reviewed literature. nih.govmdpi.com

The regulation of uric acid in the body is heavily dependent on a series of transporters in the kidneys, including URAT1, OAT1, GLUT9, and CNT2. There is currently a lack of specific research findings that describe any modulatory effect of this compound on these particular uric acid transporters.

Inhibition of Xanthine Oxidase (XOD)

DNA Binding and Cleaving Abilities

Based on available research, there is no direct evidence to suggest that this compound possesses significant DNA binding or cleaving capabilities. Studies on related compounds, such as newly synthesized xanthone (B1684191) derivatives, have explored mechanisms like the induction of apoptosis, but these findings are not directly applicable to this compound. researchgate.net

In Vitro and In Vivo Pharmacological Investigations

Pharmacological assessments of this compound have sought to quantify its biological effects and determine its efficacy in various experimental models. Dose-response studies are fundamental to understanding the relationship between the concentration of the compound and the magnitude of the observed biological effect.

One notable investigation into the efficacy of a dihydroxybenzoate derivative involved the isolation of "methyl dihydroxybenzoate" from the plant Ifloga spicata. nih.gov In this study, the compound's anticancer efficacy was evaluated against the HepG-2 human liver cancer cell line. The results indicated a modest level of activity, with a reported half-maximal inhibitory concentration (IC50) of 25.66 μg/ml. nih.govresearchgate.net This IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells, providing a quantitative measure of its efficacy in this specific in vitro model.

While direct in vivo efficacy studies on this compound are not extensively detailed in the available literature, research on closely related compounds provides insights into potential dose-dependent activities. For instance, a study on 2-phenylethyl 2,6-dihydroxybenzoate, a compound sharing the same dihydroxybenzoic acid core, demonstrated a dose-dependent lipid-lowering bioactivity in an in vitro assay. researchgate.net Such findings suggest that derivatives of 2,6-dihydroxybenzoic acid can exhibit concentration-dependent pharmacological effects, highlighting the importance of dose-response evaluations in assessing their therapeutic potential.

The evaluation of a compound's toxicity and safety is a critical component of its pharmacological profile. For this compound, this has involved assessments of its general toxicity, effects on specific organs, and cytotoxicity against cell lines.

Safety data for this compound provides foundational information on its potential hazards. According to GHS hazard statements, the compound is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335). sigmaaldrich.comnih.gov These classifications point to the skin, eyes, and respiratory system as potential target organs for toxic effects upon single exposure. sigmaaldrich.com

The available safety data sheets consistently advise caution, recommending avoidance of contact with skin and eyes and preventing the formation of dust and aerosols to minimize inhalation exposure. However, it is also noted that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated, indicating that the full scope of its toxicity profile remains to be elucidated. No data is currently available regarding carcinogenicity, mutagenicity, or reproductive toxicity. capotchem.com

Investigations into the cytotoxic effects of this compound have provided specific data on its impact at a cellular level. A key study evaluated a "methyl dihydroxybenzoate" isolated from Ifloga spicata for its effects on both cancerous and normal cell lines. nih.gov

The compound demonstrated modest cytotoxic activity against the human liver cancer cell line, HepG-2, with an IC50 value of 25.66 μg/ml. nih.govresearchgate.net Crucially, the same research noted that the plant extracts and isolated compounds, including methyl dihydroxybenzoate, did not exhibit any inhibitory effects against the normal Vero cell line. nih.gov This finding is significant as it suggests a degree of selectivity in its cytotoxic action, a desirable trait for potential anticancer agents.

Cytotoxicity of Methyl Dihydroxybenzoate

| Cell Line | Cell Type | IC50 Value (μg/ml) | Effect | Source |

|---|---|---|---|---|

| HepG-2 | Human Liver Cancer | 25.66 | Modest Cytotoxic Activity | nih.govresearchgate.net |

| Vero | Normal Kidney Epithelial (Monkey) | N/A | No Inhibitory Effect | nih.gov |

Toxicity and Safety Evaluations in Biological Systems

General Toxicity and Organ-Specific Effects

Structure-Activity Relationship (SAR) Studies for Biological Applications

Structure-activity relationship (SAR) studies are essential for understanding how a molecule's chemical structure influences its biological activity. For phenolic compounds like this compound, the number and arrangement of hydroxyl (-OH) groups on the aromatic ring are critical determinants of their pharmacological properties.

Research has consistently shown that the antioxidant and antiradical efficiency of hydroxybenzoic acids is dependent on the number and position of the hydroxyl groups attached to the aromatic ring. nih.govresearchgate.net

Number of Hydroxyl Groups: The antioxidant activity of phenolic compounds generally increases with an increasing number of hydroxyl groups. nih.gov For example, gallic acid, which has three hydroxyl groups, demonstrates higher antiradical activity than protocatechuic acid, which possesses only two. nih.gov This principle suggests that dihydroxybenzoic acids, as a class, are more potent antioxidants than monohydroxybenzoic acids. researchgate.net

Position of Hydroxyl Groups: The relative positioning of the hydroxyl groups on the benzene (B151609) ring significantly affects bioactivity. nih.gov Hydroxybenzoic acids with hydroxyl groups in the ortho (e.g., 2,3-DHB, 3,4-DHB) or para (e.g., 2,5-DHB) positions relative to each other typically exhibit the most effective antioxidant activity. nih.gov In contrast, compounds with hydroxyl groups in the meta position, such as 2,6-dihydroxybenzoic acid (2,6-DHB), show considerably lower antioxidant potential. nih.gov The poor biological performance of 2,6-DHB in terms of DPPH radical scavenging has been noted, which is attributed to this meta-arrangement. nih.govresearchgate.net This structural feature hinders the molecule's ability to stabilize and delocalize the radical formed after donating a hydrogen atom, a key mechanism in antioxidant action.

Influence of Hydroxyl Group Position on Antioxidant Activity of Dihydroxybenzoic Acids (DHB)

| Compound | Hydroxyl Group Positions | Relative Arrangement | Observed Antioxidant Potential | Source |

|---|---|---|---|---|

| 2,3-DHB | 2, 3 | Ortho | High | nih.gov |

| 3,4-DHB | 3, 4 | Ortho | High | nih.gov |

| 2,5-DHB | 2, 5 | Para | Strong | nih.gov |

| 2,6-DHB | 2, 6 | Meta | Low / Negligible | nih.gov |

| 2,4-DHB | 2, 4 | Meta | Low / Negligible | nih.gov |

| 3,5-DHB | 3, 5 | Meta | Low / Negligible | nih.gov |

Impact of Metal Complexation on Biological Properties

Following a comprehensive review of available scientific literature, no specific research findings or data on the biological and pharmacological properties of metal complexes of this compound were identified. Studies on the parent compound, 2,6-dihydroxybenzoic acid, have shown that complexation with metal ions can enhance its biological activities, such as antioxidant and antimicrobial properties. However, equivalent research dedicated to the metal complexes of its methyl ester, this compound, does not appear to be present in the reviewed scientific literature. Therefore, no data tables or detailed research findings on this specific topic can be provided.

V. Advanced Analytical Methodologies for Detection and Quantification of Methyl 2,6 Dihydroxybenzoate

Chromatographic Techniquesfishersci.casielc.com

Chromatography is a cornerstone for the separation and analysis of Methyl 2,6-dihydroxybenzoate (B8749050) from complex mixtures, including its isomers and related phenolic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods.

HPLC is a versatile technique for the analysis of non-volatile or thermally sensitive compounds like Methyl 2,6-dihydroxybenzoate. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector.

Method Development: The separation of dihydroxybenzoic acid isomers and their esters is often achieved using reversed-phase (RP) chromatography. vu.edu.au Columns with C18 or biphenyl (B1667301) stationary phases are commonly employed due to their ability to resolve structurally similar phenolic compounds. vu.edu.au The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous solution, often acidified with formic acid or phosphoric acid to ensure good peak shape and resolution by suppressing the ionization of the phenolic hydroxyl groups. vu.edu.ausielc.com For instance, a gradient elution might start with a lower concentration of the organic solvent and gradually increase it to elute more retained compounds. chromatographyonline.com Isocratic methods, with a constant mobile phase composition, are also utilized for simpler separations. chromatographyonline.comrrml.ro

A study highlighted the potential for in-situ esterification of 2,6-dihydroxybenzoic acid when using methanol in the mobile phase, which is a critical consideration during method development. chromatographyonline.com Mixed-mode columns, which offer multiple retention mechanisms (e.g., reversed-phase and ion-exchange), can also provide excellent selectivity for polar acidic compounds like dihydroxybenzoic acids and their derivatives. sielc.com

Validation: A validated HPLC method ensures reliability, accuracy, and reproducibility. While a specific comprehensive validation study for this compound was not found in the provided search results, a typical validation process would include the parameters outlined in the table below, based on standard practices for similar analytes. rrml.romdpi.com

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (r²) > 0.998 |

| Accuracy | The closeness of the test results to the true value, often assessed by spike/recovery experiments. | Recovery between 85% and 115% |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is expressed as Relative Standard Deviation (RSD). | Intra-day and Inter-day RSD < 15% |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio (S/N) of 3:1 |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) of 10:1 |

| Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. | No interference at the retention time of the analyte. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results with minor changes in flow rate, temperature, mobile phase composition. |

This table represents a generalized summary of HPLC validation parameters and typical criteria based on established analytical guidelines.

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For polar and low-volatility compounds like this compound, derivatization is a mandatory step to increase their volatility and thermal stability, making them suitable for GC analysis. sigmaaldrich.comacademicjournals.org

Derivatization: The most common derivatization technique for compounds containing hydroxyl and carboxylic acid groups is silylation. sigmaaldrich.com This process involves reacting the analyte with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS), to replace the active hydrogens with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com This conversion into TMS ethers and esters significantly reduces the polarity and increases the volatility of the analyte. colostate.edu The reaction conditions, including temperature and time, must be optimized to ensure complete derivatization. sigmaaldrich.com

GC-MS Analysis: When coupled with a mass spectrometer (GC-MS), the technique provides not only retention time data but also mass spectra, which allows for definitive identification of the compound by comparing the obtained spectrum with library data. cmbr-journal.com The analysis of plant extracts has shown the presence of 2,6-dihydroxybenzoic acid as its TMS derivative, confirming the utility of this approach. unito.it

Below is a table with representative GC-MS parameters for the analysis of derivatized phenolic compounds.

| GC-MS Parameter | Typical Setting | Purpose |

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) | Separation of compounds based on their boiling points and interaction with the stationary phase. cmbr-journal.com |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. cmbr-journal.com |

| Injector Temperature | 230-280 °C | Ensures rapid volatilization of the sample. chromatographyonline.comcmbr-journal.com |

| Oven Temperature Program | Initial temp: 50-70°C, ramped to 280-320°C | Gradually increases column temperature to elute compounds with different boiling points. chromatographyonline.comekb.eg |

| Ionization Mode | Electron Impact (EI) at 70 eV | Fragments the analyte molecules into a reproducible pattern for identification. ekb.eg |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio. |

| Detector | Electron Multiplier | Detects the ions after separation by the mass analyzer. |

This table provides a generalized example of GC-MS conditions based on methods for similar analytes.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Spectrophotometric Methods for Quantitative Analysissielc.comresearchgate.net

Spectrophotometric methods are often used for the quantitative analysis of compounds that absorb light in the ultraviolet (UV) or visible range. These methods are generally rapid, simple, and cost-effective.

This compound possesses a benzene (B151609) ring with hydroxyl and carboxylate functional groups, which act as a chromophore, allowing it to absorb UV radiation. The solubility and concentration of 2,6-dihydroxybenzoic acid and its derivatives can be determined using UV-Vis spectroscopy. researchgate.netacs.org The analysis of its parent compound, 2,6-dihydroxybenzoic acid, has been performed with UV detection at wavelengths around 270 nm. sielc.com It is expected that this compound would have a similar absorption maximum. In some applications, 2,6-dihydroxybenzoic acid itself is used as a reagent in oxidative coupling reactions to produce colored products for the spectrophotometric determination of other substances.

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve, following the Beer-Lambert law.

Mass Spectrometry-Based Detection in Complex Matricesrrml.rouni.lu

Mass spectrometry (MS) is a highly sensitive and selective analytical technique used to identify compounds by measuring their mass-to-charge ratio (m/z). When coupled with a chromatographic separation technique (LC-MS or GC-MS), it is a powerful tool for detecting and quantifying analytes in complex biological and environmental samples. mdpi.com

The molecular weight of this compound (C₈H₈O₄) is 168.15 g/mol . sigmaaldrich.com In mass spectrometry, it can be detected as a protonated molecule [M+H]⁺ (m/z 169.05) in positive ion mode or a deprotonated molecule [M-H]⁻ (m/z 167.03) in negative ion mode. uni.lu

Tandem mass spectrometry (MS/MS) provides even greater selectivity and structural information by isolating a precursor ion and fragmenting it to produce characteristic product ions. A rapid LC-MS/MS method for the quantification of dihydroxybenzoic acids in rat plasma has been developed, monitoring the transition of the deprotonated molecule (m/z 153 for the acid) to a specific fragment ion (m/z 109). rrml.ro A similar approach can be applied to its methyl ester. The fragmentation would likely involve the loss of methanol (CH₃OH, 32 Da) or the cleavage of the ester group.

The table below summarizes predicted mass spectrometric data for this compound.

| Adduct / Fragment | Ion Type | Calculated m/z | Notes |

| [M-H]⁻ | Precursor Ion | 167.0350 | Deprotonated molecule, common in negative ESI. uni.lu |

| [M+H]⁺ | Precursor Ion | 169.0495 | Protonated molecule, common in positive ESI. uni.lu |

| [M+Na]⁺ | Precursor Ion | 191.0315 | Sodium adduct, common in positive ESI. uni.lu |

| [M-H-CO₂]⁻ | Product Ion | 123.04 | Potential fragment from loss of carbon dioxide. |

| [M-H-CH₃OH]⁻ | Product Ion | 135.02 | Potential fragment from loss of methanol. |

This table includes predicted m/z values based on the compound's structure and common fragmentation pathways. Experimental validation is required to confirm these transitions.

The use of LC-MS/MS is particularly advantageous for analyzing biological samples like plasma or urine, as it can provide the low limits of detection (LOD) and quantification (LOQ) required for pharmacokinetic and metabolomic studies. mdpi.comnih.gov

Vi. Environmental and Applied Research of Methyl 2,6 Dihydroxybenzoate

Degradation and Remediation Studies

The environmental fate of Methyl 2,6-dihydroxybenzoate (B8749050) and related compounds is a critical area of research, with studies focusing on its breakdown and removal from contaminated environments.

Research into the photocatalytic degradation of similar compounds, such as Methyl 2,4-dihydroxybenzoate (B8728270), provides insights that may be applicable to Methyl 2,6-dihydroxybenzoate. One study demonstrated the effective degradation of Methyl 2,4-dihydroxybenzoate using an iodine-doped Bi4O5Br2 (I-Bi4O5Br2) photocatalyst under visible light. guidechem.com The experiment, conducted with a 1000 W xenon lamp and a 420 nm filter to exclude UV light, showed that the I-Bi4O5Br2 catalyst had a significantly higher degradation rate compared to pure Bi4O5Br2. guidechem.com This enhanced activity is attributed to better separation of photogenerated electron-hole pairs and a broader light absorption range. guidechem.com The primary reactive species in this process were identified as photogenerated holes and superoxide (B77818) radicals. guidechem.com

In a typical experimental setup, 50 mg of the catalyst was added to a 50 mL solution of the target compound (20 mg/L concentration). guidechem.com The mixture was stirred in the dark for 60 minutes to reach adsorption-desorption equilibrium before being exposed to visible light. guidechem.com The degradation rate was monitored by taking solution samples at regular intervals and analyzing them with a UV-visible spectrophotometer. guidechem.com

Other studies have explored the use of ternary heterojunction photocatalysts, such as NiO/Ag/TiO2, for the degradation of organic pollutants under visible light. nih.govacs.org These composite materials leverage the properties of each component to enhance photocatalytic efficiency. nih.govacs.org For instance, silver nanoparticles can act as photosensitizers, facilitate electron transfer, and shift the absorption spectrum into the visible light region, thereby reducing the recombination of electron-hole pairs. acs.org

Table 1: Experimental Conditions for Photocatalytic Degradation

| Parameter | Value |

|---|---|

| Light Source | 1000 W Xenon Lamp guidechem.com |

| Filter | 420 nm (to block UV) guidechem.com |

| Catalyst | Iodine-doped Bi4O5Br2 (I-Bi4O5Br2) guidechem.com |

| Catalyst Loading | 50 mg in 50 mL solution guidechem.com |

| Pollutant Concentration | 20 mg/L guidechem.com |

| Pre-treatment | 60 min dark stirring guidechem.com |

| Monitoring | UV-visible spectrophotometry guidechem.com |

Solid waste-derived carbonaceous catalysts (SW-CCs) are also being investigated as a sustainable and cost-effective option for environmental remediation. d-nb.info These materials can be produced from various waste sources and modified to enhance their catalytic activity for processes like persulfate activation and photocatalytic oxidation. d-nb.info

The biodegradation of related dihydroxybenzoic acids has also been studied. For instance, research on 2,6-dihydroxybenzoic acid demonstrated that an acclimated microbial culture could effectively biodegrade it under aerobic conditions. nih.gov This suggests that bioremediation could be a viable strategy for environments contaminated with similar compounds. nih.govaloki.hu

Photocatalytic Degradation under Visible Light Irradiation

Role in Chemical Ecology and Inter-species Interactions

This compound and its isomers play a role in the chemical communication and defense mechanisms of various organisms.

Several studies have highlighted the antifeedant properties of this compound and related compounds against various insect pests. Research has shown that certain isomers of methyl hydroxy-methoxybenzoate exhibit significant antifeedant effects against the pine weevil, Hylobius abietis. diva-portal.org In one study, while this compound itself was used as a starting material for synthesis, its derivatives were tested for their ability to deter feeding. diva-portal.orgresearchgate.net

Another study investigating derivatives of salicylic (B10762653) acid found that 2,6-dihydroxy-4-methylbenzoic acid, a structurally similar compound, showed significant repellent and antifeedant activity against the biting midge, Culicoides impunctatus. oup.com This activity was observed in blood-feeding experiments, where the compound significantly reduced feeding at a concentration of 1 mg/ml. oup.com The structural characteristics of these compounds, such as the placement of hydroxyl and alkyl groups, appear to be important for their interaction with insect chemoreceptors. oup.comvulcanchem.com

Table 2: Antifeedant Activity of Related Compounds

| Compound | Target Insect | Effect |

|---|---|---|

| Methyl hydroxy-methoxybenzoate isomers | Pine weevil (Hylobius abietis) | Antifeedant diva-portal.org |

| 2,6-dihydroxy-4-methylbenzoic acid | Biting midge (Culicoides impunctatus) | Repellent & Antifeedant oup.com |

Potential as a Pharmaceutical Intermediate and Lead Compound Development

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. vulcanchem.combiosynth.com

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a precursor to gout. A key target for managing this condition is the enzyme xanthine (B1682287) oxidase (XOD), which is involved in the final steps of uric acid synthesis. nih.govmdpi.com Another important target is the urate transporter 1 (URAT1), which is involved in the reabsorption of uric acid in the kidneys. nih.govresearchgate.net

Research has explored the potential of various compounds to act as hypouricemic agents by inhibiting these targets. While direct studies on this compound are limited in the provided context, research on structurally related compounds provides valuable insights. For example, a study on 2,4-dihydroxybenzoic acid methyl ester demonstrated its hypouricemic effect in mice by inhibiting XOD and down-regulating URAT1. nih.govresearchgate.netacs.org

The development of novel hypouricemic agents often involves the synthesis and screening of derivatives of lead compounds. For instance, benzbromarone, a potent URAT1 inhibitor, has been the basis for designing new analogs with improved properties. researchgate.net The bifunctional nature of compounds like this compound, possessing both a phenolic hydroxyl group and an ester, makes them versatile intermediates for creating libraries of compounds for screening against targets like XOD and URAT1. vulcanchem.com

Applications in Drug Discovery and Chemical Synthesis